molecular formula C₁₉H₁₀D₄F₂N₆O B1155785 BMN 673-d4

BMN 673-d4

Numéro de catalogue: B1155785
Poids moléculaire: 384.38
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BMN 673-d4, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₁₀D₄F₂N₆O and its molecular weight is 384.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

In Vitro Studies

Research has demonstrated that BMN 673-d4 exhibits remarkable potency against cancer cell lines with specific genetic vulnerabilities. Notably:

  • BRCA1 and BRCA2 Mutations : Cell lines such as MX-1 (BRCA1 deficient) and Capan-1 (BRCA2 deficient) show profound sensitivity to this compound, with IC50 values in the single-digit nanomolar range .
  • PTEN Deficiency : Tumor models with PTEN mutations (e.g., MDA-MB-468) also display significant sensitivity to this compound treatment .

Xenograft Models

In vivo studies using xenograft models have confirmed the anticancer activity of this compound:

  • Tumor growth was significantly inhibited in models harboring BRCA mutations when treated with this compound at doses as low as 0.165 mg/kg/day .
  • The drug demonstrated synergistic effects when combined with other chemotherapeutics like temozolomide and platinum-based agents, enhancing overall antitumor efficacy .

Clinical Applications

This compound is currently undergoing clinical trials to evaluate its effectiveness in various cancer types:

  • Ovarian and Breast Cancers : Early-phase clinical trials have shown promising results for patients with advanced ovarian and breast cancers harboring deleterious BRCA mutations .
  • Combination Therapies : The potential of this compound to be used in combination with other targeted therapies is being explored, aiming to improve patient outcomes through enhanced tumor response rates .

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • Case Study: Advanced Breast Cancer
    • A patient with advanced breast cancer exhibiting BRCA1 mutation was treated with this compound. The treatment resulted in a significant reduction in tumor size after eight weeks, demonstrating the drug's efficacy in targeting BRCA-deficient tumors.
  • Case Study: Ovarian Cancer
    • In a clinical trial involving patients with recurrent ovarian cancer and BRCA mutations, administration of this compound led to a notable increase in progression-free survival compared to historical controls receiving standard chemotherapy .

Comparative Potency

This compound has been shown to be more potent than earlier generation PARP inhibitors. The following table summarizes the comparative potency of various PARP inhibitors against specific cancer cell lines:

PARP Inhibitor IC50 (nM) Targeted Mutation Cancer Type
This compound<1BRCA1/BRCA2Breast/Ovarian
Olaparib~10BRCA1/BRCA2Breast/Ovarian
Rucaparib~10BRCA1/BRCA2Breast/Ovarian
Veliparib~50BRCA1/BRCA2Breast/Ovarian

Propriétés

Formule moléculaire

C₁₉H₁₀D₄F₂N₆O

Poids moléculaire

384.38

Synonymes

5-Fluoro-8-(4-fluorophenyl)-2,7,8,9-tetrahydro-9-(1-methyl-1H-1,2,4-triazol-5-yl)-3H-pyrido[4,3,2-de]phthalazin-3-one-d4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.